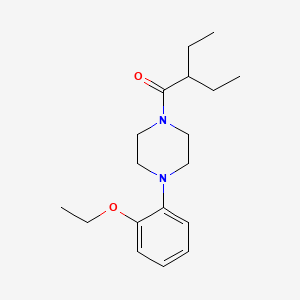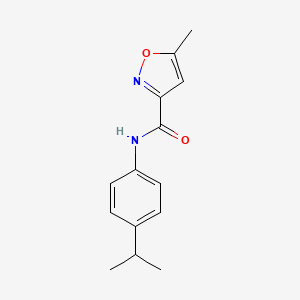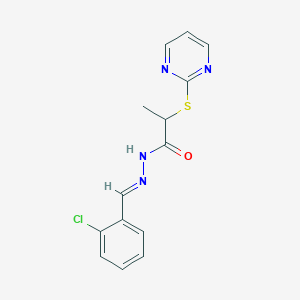
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as EF-125, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
Wirkmechanismus
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. Additionally, (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been found to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in neurodegeneration.
Biochemical and Physiological Effects:
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has several advantages for laboratory experiments, including its synthetic accessibility, high purity, and stability. However, (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, as well as its potential side effects and toxicity in vivo. Finally, the development of more efficient synthesis methods and drug delivery systems could enhance the therapeutic potential of (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone.
Synthesemethoden
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetic acid with 2-methyl-3-hydroxybenzaldehyde, followed by cyclization and methylation. This method has been reported in a study published in the Journal of Organic Chemistry in 2014.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In a study published in the European Journal of Medicinal Chemistry in 2019, (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone was found to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUMXBPOLCXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)


![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)